molecular formula C20H17NO2 B5801275 N-(4-methylphenyl)-2-phenoxybenzamide

N-(4-methylphenyl)-2-phenoxybenzamide

Cat. No. B5801275
M. Wt: 303.4 g/mol
InChI Key: NJJMTVBIZOLUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-phenoxybenzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of cancer biology. MPB is a selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

N-(4-methylphenyl)-2-phenoxybenzamide binds to the ATP-binding site of CK2, inhibiting its activity. This leads to a decrease in phosphorylation of CK2 substrates, which in turn leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that this compound inhibits tumor growth in mouse models of cancer. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methylphenyl)-2-phenoxybenzamide as a research tool is its selectivity for CK2. This allows researchers to study the specific role of CK2 in cancer biology without affecting other kinases. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research on N-(4-methylphenyl)-2-phenoxybenzamide. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to better understand the role of CK2 in cancer biology and to identify potential biomarkers for CK2 inhibition.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-2-phenoxybenzamide involves the reaction of 4-methylphenylamine with 2-phenoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography. The yield of this compound is typically around 50-60%.

Scientific Research Applications

N-(4-methylphenyl)-2-phenoxybenzamide has been used extensively as a research tool in the field of cancer biology. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. This compound has been shown to be a selective inhibitor of CK2, with minimal effects on other kinases. This makes it a valuable tool for studying the role of CK2 in cancer biology.

properties

IUPAC Name

N-(4-methylphenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-15-11-13-16(14-12-15)21-20(22)18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJMTVBIZOLUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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